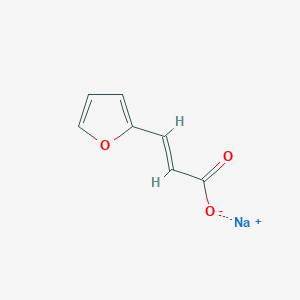

Sodium 3-(furan-2-yl)acrylate

Description

Contextualization within Furan (B31954) and Acrylate (B77674) Organic Chemistry

Furan chemistry is a rich and diverse field, with the furan ring capable of participating in a wide array of reactions. acs.org It can act as a diene in Diels-Alder reactions, undergo electrophilic substitution, and be subject to ring-opening reactions. acs.orgstackexchange.com This reactivity makes furan and its derivatives, often sourced from renewable materials like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF), attractive building blocks for sustainable chemistry. core.ac.uknih.gov The development of furan-based polymers is a key area of research, with the goal of replacing petroleum-based plastics with more environmentally friendly alternatives. furious-project.euboku.ac.at

Acrylate chemistry, on the other hand, is dominated by the reactivity of the carbon-carbon double bond, which is activated by the adjacent carbonyl group. This makes acrylates excellent monomers for polymerization reactions, typically through free-radical or other chain-growth mechanisms. The resulting polyacrylates have found widespread use in various applications.

The combination of these two chemical entities in furan-acrylate systems, such as in Sodium 3-(furan-2-yl)acrylate, creates a molecule with a unique set of properties and reactivity. The furan ring can influence the electronic properties of the acrylate system and can itself be a site for further chemical transformations.

Historical Trajectories of Furan-Containing Monomer Research

Research into furan-containing polymers has a history that dates back several decades. core.ac.uk Early investigations were often scattered and lacked comprehensive characterization. core.ac.uk A more thorough study of furan polyesters was conducted in the late 1970s. core.ac.uk The primary impetus for this research has been the potential to utilize biomass as a renewable feedstock for chemical production. researchgate.netresearchgate.net Furfural and HMF, derived from pentose (B10789219) and hexose (B10828440) sugars respectively, are key platform chemicals that can be converted into a variety of furan-based monomers. core.ac.uknih.gov

The development of furan-based polymers has seen significant progress, with a focus on creating materials that can compete with or even outperform their petroleum-based counterparts. furious-project.eu For instance, polyethylene (B3416737) furanoate (PEF), derived from a furan-based monomer, is considered a promising bio-based alternative to polyethylene terephthalate (B1205515) (PET). rsc.org Research projects like the European FURIOUS initiative are actively developing novel furan-based polymers for demanding applications in sectors such as biomedical devices, electronics, and automotive components. furious-project.euboku.ac.at

The versatility of furan chemistry allows for the synthesis of a wide range of monomers, including diols, diacids, and diamines, which can be used to produce polyesters, polyamides, and polyurethanes. rsc.orgresearchgate.netresearchgate.net The ongoing research in this area continues to expand the library of furan-based monomers and polymers, driving innovation in sustainable materials. rsc.orgrsc.org

Fundamental Reactivity Principles of Furan-Acrylate Conjugates

The reactivity of furan-acrylate conjugates is governed by the interplay between the furan ring and the acrylate moiety. The furan ring, being an electron-rich aromatic system, can act as a diene in [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction. acs.orgoup.com This reaction is a powerful tool for the construction of complex cyclic systems. oup.com The reactivity of furan in Diels-Alder reactions is, however, lower than that of some other dienes, and the reactions are often reversible. mdpi.com

The acrylate group, with its electron-withdrawing carbonyl function, acts as a dienophile in these reactions. The reaction between furan and an acrylate can be catalyzed by Lewis acids to improve the reaction rate and selectivity. researchgate.netacs.org The stereochemistry of the resulting oxanorbornene adducts can be influenced by reaction conditions such as temperature. tandfonline.com

Beyond cycloaddition reactions, the conjugated system of a furan-acrylate can undergo other transformations. For example, under acidic conditions, furan-acrylate derivatives can undergo reactions such as hydroarylation, where an aromatic compound adds across the double bond. nih.gov The furan ring itself can be susceptible to acid-catalyzed hydrolysis or other degradation pathways, which is a consideration in the processing and application of these compounds. stackexchange.com The double bond of the acrylate can also participate in photopolymerization reactions, leading to the formation of polymer networks. researchgate.netrsc.org

Structure

3D Structure of Parent

Properties

Molecular Formula |

C7H5NaO3 |

|---|---|

Molecular Weight |

160.10 g/mol |

IUPAC Name |

sodium;(E)-3-(furan-2-yl)prop-2-enoate |

InChI |

InChI=1S/C7H6O3.Na/c8-7(9)4-3-6-2-1-5-10-6;/h1-5H,(H,8,9);/q;+1/p-1/b4-3+; |

InChI Key |

VJVJVESAJOWFGG-BJILWQEISA-M |

Isomeric SMILES |

C1=COC(=C1)/C=C/C(=O)[O-].[Na+] |

Canonical SMILES |

C1=COC(=C1)C=CC(=O)[O-].[Na+] |

Origin of Product |

United States |

Synthetic Methodologies for Sodium 3 Furan 2 Yl Acrylate and Analogues

Direct Synthetic Pathways to 3-(furan-2-yl)acrylate Derivatives

Direct synthesis methods provide foundational routes to 3-(furan-2-yl)acrylate derivatives, primarily utilizing readily available precursors such as furan-2-carbaldehyde, furan (B31954), and acrylic acid.

Strategies Employing Furan-2-carbaldehyde Precursors

A primary and well-established method for the synthesis of 3-(furan-2-yl)propenoic acids involves the condensation reaction of furan-2-carbaldehyde (also known as furfural) or its derivatives with malonic acid. This reaction, a variation of the Knoevenagel condensation, provides a direct route to the acrylic acid backbone attached to the furan ring. The process typically involves heating the reactants in the presence of a basic catalyst, such as pyridine (B92270). Furfural (B47365), being a biomass-derived platform chemical, makes this a particularly relevant pathway in green chemistry. The resulting 3-(furan-2-yl)propenoic acid can then be converted to its sodium salt, Sodium 3-(furan-2-yl)acrylate, through neutralization with a sodium base.

This strategy is versatile, allowing for the synthesis of various substituted analogues by starting with corresponding derivatives of furan-2-carbaldehyde. For instance, compounds like 5-hydroxymethylfurfural (B1680220) (5-HMF) can be used to produce more complex furan-acrylate structures.

Syntheses from Acrylic Acid and Furan Starting Materials

The direct reaction between furan and acrylic acid or its esters, such as methyl acrylate (B77674), can be achieved through a Diels-Alder cycloaddition. In this reaction, furan acts as the diene and the acrylic component as the dienophile, leading to the formation of an oxanorbornene derivative. This intermediate can then undergo further transformations to yield aromatic products. The efficiency of the Diels-Alder reaction between furan and acrylates can be significantly enhanced by the use of Lewis acid catalysts. Zeolite catalysts, particularly those containing Lewis acidic metals like Hafnium (Hf), Zirconium (Zr), and Tin (Sn), have been shown to be effective heterogeneous catalysts for this transformation, promoting high turnover frequencies.

Transition Metal-Catalyzed Synthetic Protocols

Transition metal catalysis offers sophisticated and efficient methods for constructing furan-acrylate systems, often through novel bond-forming strategies like C-H activation.

Rhodium(III)-Mediated Cyclization and C-H Activation

Rhodium(III) catalysts have emerged as powerful tools for the synthesis of substituted furan rings through C-H bond activation. One notable protocol involves the Rh(III)-catalyzed cyclization of acrylic acids with α-diazocarbonyl compounds. This reaction proceeds via a vinyl C-H activation mechanism and demonstrates broad functional group tolerance, yielding a variety of furan derivatives in moderate to good yields without the need for co-catalysts like copper or silver salts.

Another Rh(III)-catalyzed approach synthesizes trisubstituted furans from α,β-unsaturated ketones and acrylates. This one-pot synthesis also operates through a Cvinyl–H activation pathway. A key feature of this method is the dual role of a silver salt (AgSbF6), which acts as both a halide scavenger and a Lewis acid catalyst to promote the final Paal-Knorr type cyclization step. These advanced catalytic cycles provide access to complex furan scaffolds that are valuable intermediates for biologically active molecules.

Other Catalyst Systems in Furan-Acrylate Synthesis

Beyond rhodium, other transition metals have been successfully employed in the synthesis of furan derivatives from acrylate precursors.

Palladium(II) acetate (B1210297) (Pd(OAc)2) can catalyze the formation of substituted furans from acrylates and aldehydes. This process involves a palladium-catalyzed acetalization of the acrylate, followed by an aldol-type condensation with an aldehyde, and subsequent intramolecular cyclization to form the furan ring.

Copper-catalyzed methods have also been developed. One such strategy involves the intramolecular O-vinylation of ketones with vinyl bromides to construct the furan ring, which is effective for producing a range of di-, tri-, and tetrasubstituted furans.

The table below summarizes key transition metal-catalyzed reactions for furan synthesis.

| Catalyst System | Starting Materials | Key Reaction Type | Reference |

|---|---|---|---|

| Rh(III) | Acrylic acids, α-Diazocarbonyl compounds | Vinyl C-H Activation/Cyclization | |

| Rh(III) / Ag salt | α,β-Unsaturated ketones, Acrylates | Vinyl C-H Activation / Paal-Knorr Cyclization | |

| Pd(OAc)2 | Acrylates, Aldehydes | Acetalization / Aldol Condensation / Cyclization | |

| Copper | Ketones, Vinyl bromides | Intramolecular O-vinylation |

Multicomponent Reaction Approaches for Furan-Acrylate Scaffolds

Multicomponent reactions (MCRs) offer a highly efficient strategy for the synthesis of complex molecular scaffolds in a single step by combining three or more reactants. This approach aligns with the principles of green chemistry by minimizing steps and improving atom economy.

An innovative MCR for synthesizing cyano-containing tetrasubstituted furans utilizes benzoylacetonitriles, aldehydes, and benzoyl chlorides as substrates. This reaction is facilitated by a synergistic catalytic system of tributylphosphine (B147548) and an immobilized lipase (B570770) (Novozym 435). The methodology demonstrates excellent substrate tolerance and produces the target furan derivatives in high yields (80-94%) under mild conditions.

Another example involves the one-pot, three-component synthesis of furan-2-one derivatives from aromatic amines, aromatic aldehydes, and dialkyl acetylenedicarboxylates, showcasing the power of MCRs in rapidly building molecular complexity around a furan core. These methods provide streamlined access to diverse furan-based structures that would otherwise require lengthy, multi-step syntheses.

Stereocontrolled Synthesis of Furan-2-yl Acrylate Stereoisomers

The stereochemistry of the double bond in 3-(furan-2-yl)acrylate is a critical aspect of its synthesis, with the E and Z isomers potentially exhibiting different physical properties and reactivity. The Knoevenagel and Perkin reactions are the most common methods employed for the synthesis of 3-(furan-2-yl)acrylic acid, the precursor to its sodium salt.

The Knoevenagel condensation of furfural with malonic acid, typically in the presence of a basic catalyst such as piperidine (B6355638) or pyridine, is a widely used method that generally favors the formation of the thermodynamically more stable (E)-isomer with high selectivity. One study reported the synthesis of various 3-(furan-2-yl)propenoic acids by condensing the corresponding furan-2-carbaldehydes with malonic acid, noting that most of the products were isolated as the E-isomers. Another investigation into the Knoevenagel condensation of 5-HMF derivatives with active methylene (B1212753) compounds using biogenic dual carbonates as catalysts also yielded products with excellent (E)-selectivity.

While the synthesis of the (E)-isomer is often straightforward, achieving stereocontrol to produce the (Z)-isomer is more challenging and may require alternative strategies. One approach involves the photochemical isomerization of the (E)-isomer to the (Z)-isomer. The photochemical behavior of furan derivatives is complex, but UV irradiation can sometimes be used to induce E/Z isomerization. Another possibility lies in the careful selection of reagents and reaction conditions in condensation reactions. For instance, a study on the Knoevenagel condensation of furan-2-carbaldehyde with 1-(benzothiazol-2'-ylthio)propan-2-one reported the exclusive formation of the Z-isomer. This suggests that the stereochemical outcome can be influenced by the nature of the active methylene compound and the reaction intermediates.

Separation of E and Z isomers can be achieved through various chromatographic techniques or by fractional crystallization. A study on the separation of E and Z isomers of a related acrylic acid derivative was successfully carried out by selective acidification of their sodium salts, carefully controlling the pH of the solution.

Optimization of Reaction Conditions and Yield Enhancement Strategies

Maximizing the yield of 3-(furan-2-yl)acrylate is a key objective in its synthesis, and this is achieved through the careful optimization of reaction conditions. Parameters such as the choice of catalyst, solvent, temperature, and reaction time all play a crucial role.

In the Knoevenagel condensation of furfural with malonic acid, the catalyst system is a primary focus of optimization. While traditional catalysts like pyridine and piperidine are effective, research has explored more environmentally friendly and efficient alternatives. One study demonstrated the use of agro-waste extracts as a catalyst in the Knoevenagel condensation, offering a green and cost-effective option. Another investigation found that a biogenic dual carbonate system of calcium and barium carbonates acted as an efficient heterogeneous catalyst for the solvent-free Knoevenagel reaction of 5-HMF derivatives, leading to high yields of the corresponding 3-(furan-2-yl)acrylonitrile derivatives.

The reaction medium is another critical parameter. Solvent-free conditions are increasingly being adopted to enhance sustainability and simplify product isolation. The aforementioned study using biogenic carbonates was conducted under solvent-free conditions, highlighting the feasibility of this approach. When a solvent is necessary, its choice can significantly impact the reaction outcome.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions and improving yields. The application of microwave irradiation to the synthesis of furan derivatives has been shown to dramatically reduce reaction times and, in some cases, improve yields compared to conventional heating methods. For example, a one-pot, three-component condensation to produce furan annulated heterocycles was achieved in high yields within minutes under microwave irradiation, a significant improvement over the hours required with conventional heating.

The table below summarizes the optimization of various reaction parameters for the Knoevenagel condensation to produce 3-(furan-2-yl)acrylate and its derivatives, based on findings from different studies.

| Catalyst System | Solvent | Temperature | Reaction Time | Yield | Key Findings |

|---|---|---|---|---|---|

| Piperidine/Pyridine | Pyridine | Boiling water bath | 2 hours | 91-92% | Classic, high-yielding method. |

| Ca:Ba Carbonates (50:50) | Solvent-free | 100 °C | 1 hour | 71-87% | Sustainable, heterogeneous catalyst with excellent (E)-selectivity. |

| Agro-waste extract | Water | Room Temperature | Varies | Good yields | Green and cost-effective catalytic system. |

| Microwave Irradiation | Varies (often solvent-free) | Elevated | Minutes | High yields | Significant reduction in reaction time and often improved yields. |

Sustainable Synthesis Principles in Furan-Acrylate Chemistry

The synthesis of 3-(furan-2-yl)acrylate is increasingly being guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. A key aspect of this is the use of renewable feedstocks. Furfural, the primary precursor for 3-(furan-2-yl)acrylate, is a biomass-derived platform chemical, making the resulting acrylate a bio-based product.

Atom economy is another important metric in sustainable synthesis. The Knoevenagel condensation of furfural with malonic acid is an atom-economical reaction, as the main byproducts are water and, in the case of subsequent decarboxylation, carbon dioxide. This minimizes waste generation at the source.

The use of greener solvents and catalysts is a major focus of research in this area. As mentioned previously, solvent-free reaction conditions for the Knoevenagel condensation have been successfully developed, eliminating the need for potentially hazardous organic solvents. The exploration of catalysts derived from agro-waste also aligns with the principles of using renewable resources and reducing reliance on traditional, often less environmentally friendly, catalysts.

Energy efficiency is another pillar of green chemistry. Microwave-assisted synthesis not only offers shorter reaction times but can also be more energy-efficient than conventional heating methods. The use of alternative energy sources, such as eco-friendly UVA light for photochemical reactions of furan derivatives, is also being investigated as a sustainable approach.

A critical review of HMF derivatives, including acrylates, emphasizes the importance of evaluating the sustainability of synthetic procedures using green metrics. This holistic assessment considers factors such as the source of reagents, energy consumption, and the environmental impact of byproducts, guiding the development of truly sustainable synthetic routes for furan-based monomers.

Mechanistic Elucidation of Furan Acrylate Transformations

Detailed Reaction Mechanism Investigations for Furan-Acrylate Formation

The synthesis of the 3-(furan-2-yl)acrylic acid backbone can be achieved through several pathways, with the Knoevenagel-Doebner condensation being a prominent method. This reaction involves the condensation of furan-2-carbaldehyde (furfural) with malonic acid. The mechanism proceeds through the formation of a carbanion from malonic acid, which then acts as a nucleophile, attacking the carbonyl carbon of furfural (B47365). Subsequent dehydration leads to the formation of the carbon-carbon double bond, yielding the furan-acrylate structure.

Another potential, though less direct, route for forming a furan-acrylate framework is the Diels-Alder reaction. This [4+2] cycloaddition between furan (B31954) (acting as the diene) and an acrylate (B77674) derivative (as the dienophile) is a well-studied transformation. However, the direct Diels-Alder reaction of furfural itself with common alkenes is generally thermodynamically unfavorable. Modifications to the furfural molecule, such as converting the aldehyde to an acetal, can reduce the electron-withdrawing nature of the carbonyl group and facilitate the cycloaddition.

Further transformations of related compounds also provide mechanistic insights. For instance, in the presence of a Brønsted superacid like triflic acid (TfOH), 3-(furan-2-yl)propenoic acids can undergo hydroarylation. The proposed mechanism for this transformation begins with the protonation of the carboxyl oxygen, forming an O-protonated species. This is followed by the protonation of the carbon-carbon double bond, leading to the formation of O,C-diprotonated reactive electrophilic species. nih.gov

Role of Catalytic Species in Directed Furan-Acrylate Synthesis

Catalysts play a pivotal role in directing the synthesis of furan-acrylates, enhancing reaction rates, and improving selectivity. Both Brønsted and Lewis acids are employed to facilitate these transformations. nih.gov

Strong Brønsted acids, such as triflic acid, are effective in activating 3-(furan-2-yl)propenoic acids for subsequent reactions like hydroarylation. nih.gov Lewis acids, including aluminum trichloride (AlCl₃) and aluminum tribromide (AlBr₃), are also utilized to achieve similar transformations. For example, in the reaction of 3-(furan-2-yl)propenoic acid with benzene, AlCl₃ has been shown to provide high yields of the hydroarylation product. nih.gov

In the context of Diels-Alder reactions, Lewis acidic zeolites (such as Sn-, Zr-, and Hf-BEA) have been investigated computationally. These solid acid catalysts can enhance the electrophilic character of the acrylate dienophile, thereby reducing the activation energy of the cycloaddition with furan. researchgate.net Similarly, heterogeneous catalysts like titanium tetrachloride (TiCl₄) and zinc chloride (ZnCl₂) supported on silica gel have been shown to catalyze the reaction between furan and various acrylates. acs.org

The catalyzed formation of furan-acrylates and their subsequent reactions involve the formation of transient intermediates and transition states. In reactions catalyzed by Brønsted superacids, NMR and DFT studies have suggested that O,C-diprotonated forms of the starting furan acids or esters are the key reactive electrophilic species. nih.gov The initial protonation occurs on the carboxyl oxygen, followed by protonation at the double bond to form a carbocationic intermediate that is susceptible to nucleophilic attack.

In Diels-Alder reactions, the catalyst stabilizes the transition state of the cycloaddition. For instance, in reactions involving furan and maleimide (B117702), it has been suggested that carbamate groups can stabilize the transition state through hydrogen bonding with the dienophile, leading to a significant rate enhancement. researchgate.net Computational studies on Lewis acid-catalyzed Diels-Alder reactions between furan and methyl acrylate show that the catalyst enhances the electrophilic character of the acrylate and promotes a modest charge transfer from the furan. This interaction leads to a significant reduction in the activation energy compared to the uncatalyzed thermal reaction. researchgate.net

While the use of heterogeneous and simple Lewis acid catalysts is documented, detailed research on the influence of specific ligand design on the mechanistic pathways for the synthesis of Sodium 3-(furan-2-yl)acrylate is limited in publicly available literature. In related asymmetric Diels-Alder reactions involving furans, chiral auxiliaries attached to the acrylate have been used to induce diastereoselectivity, and the choice of Lewis acid catalyst can influence the endo/exo selectivity of the cycloadducts. acs.org One study has mentioned the use of L-Serine derivative ligands as cocatalysts for Diels-Alder reactions, suggesting that chiral ligands can play a role in asymmetric synthesis. acs.org However, a systematic investigation into how ligand architecture around a metal center influences the reaction mechanism, intermediates, and transition states specifically for 3-(furan-2-yl)acrylate synthesis is an area that warrants further investigation.

Kinetic and Thermodynamic Studies in Furan-Acrylate Systems

The thermodynamic properties of 3-(2-furyl)-2-propenoic acid, the acidic precursor to this compound, have been experimentally determined. These studies provide crucial data on the stability and energy of the molecule.

| Thermodynamic Parameter | Value (kJ/mol) |

|---|---|

| Standard Enthalpy of Combustion (ΔcH°) | -3269.8 ± 1.8 |

| Standard Enthalpy of Formation (ΔfH°) | -426.6 ± 2.0 |

| Enthalpy of Fusion (ΔfusH) | 29.4 ± 0.6 |

| Enthalpy of Sublimation (ΔsubH) | 108.4 ± 0.8 |

Thermodynamic data for crystalline 3-(2-furyl)-2-propenoic acid at 298.15 K. researchgate.net

Kinetic studies of related furan-acrylate reactions, particularly Diels-Alder cycloadditions, indicate that the reactions are often reversible. The intramolecular Diels-Alder reaction of furfural diallyl acetal, for example, is reported to be both kinetically and thermodynamically feasible at temperatures between 80-100 °C, with a calculated kinetic barrier of 25.9 kcal/mol. nih.gov For the Diels-Alder reaction between furan and methyl acrylate, computational studies have shown that Lewis acidic zeolite catalysts can lower the activation barrier from over 18 kcal/mol to approximately 2 kcal/mol. researchgate.net

Computational Chemistry Applications in Mechanistic Prediction

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating the mechanisms of furan-acrylate transformations. DFT calculations are used to model reaction pathways, optimize the geometries of reactants, intermediates, and transition states, and calculate their energies. nih.gov

For instance, DFT has been employed to study the protonation of 3-(furan-2-yl)propenoic acid derivatives in the presence of superacids. These calculations help in estimating the electrophilic properties and reactivity of the resulting cationic intermediates by determining charge distribution, HOMO/LUMO energies, and the Gibbs free energies of the protonation steps. nih.gov

In the context of Diels-Alder reactions, DFT calculations have been used to predict the activation Gibbs free energies for different possible reaction pathways, such as concerted versus stepwise mechanisms. These theoretical predictions can be compared with experimental results to validate the proposed mechanisms. pku.edu.cn Furthermore, computational studies have been instrumental in understanding the role of catalysts by modeling the interaction between the catalyst and the substrates, as demonstrated in the study of furan and methyl acrylate reactions in Lewis-acidic zeolites. researchgate.net These calculations revealed that the catalysts lower the activation energy by enhancing the electrophilicity of the acrylate. researchgate.net

Catalytic Applications in Furan Acrylate Chemistry

Catalysts for Furan-Acrylate Synthesis and Functionalization

The synthesis and subsequent chemical modification of furan-acrylates are heavily reliant on the development of efficient and selective catalysts. Both homogeneous and heterogeneous catalytic systems have been explored to this end, each offering distinct advantages in terms of activity, selectivity, and processability.

Homogeneous catalysts, being in the same phase as the reactants, often exhibit high activity and selectivity under mild reaction conditions. In the context of furan-acrylate chemistry, various homogeneous systems have been investigated for their synthesis and functionalization.

Rhodium(III)-catalyzed vinyl C–H activation has emerged as an efficient method for the synthesis of furans from acrylic acids and α-diazocarbonyl compounds. researchgate.net This approach demonstrates broad functional group tolerance and provides a direct route to furan (B31954) rings. researchgate.net Another significant area of research is the hydrogenation of furanic aldehydes, which are precursors to furan-acrylates. Well-defined ruthenium and iridium pincer complexes have been shown to be highly efficient for the selective hydrogenation of these aldehydes to their corresponding alcohols under mild conditions. rsc.org

The functionalization of the furan ring in furan-acrylate derivatives has also been achieved through homogeneous catalysis. For instance, the C3-alkylation of furfural (B47365) derivatives can be accomplished using continuous flow homogeneous catalysis, offering a scalable method for producing functionalized building blocks. mdpi.com Furthermore, the transformation of furanics into ketoacids and diketones has been studied using water-soluble arene-ruthenium(II) complexes, highlighting the versatility of homogeneous catalysts in ring-opening and rearrangement reactions. dtu.dk

Table 1: Examples of Homogeneous Catalysts in Furan-Acrylate Chemistry

| Catalyst System | Reaction Type | Substrate | Product | Key Findings | Reference |

|---|---|---|---|---|---|

| [Cp*RhCl₂]₂ | Furan Synthesis (Vinyl C–H activation) | Acrylic acids and α-diazocarbonyl compounds | Substituted furans | Efficient synthesis with broad functional group tolerance. | researchgate.net |

| Ru and Ir pincer complexes | Hydrogenation | Furanic aldehydes | Furfuryl alcohols | High efficiency and selectivity under mild conditions. | rsc.org |

| Triruthenium undecacarbonyl | C3-Alkylation | Furfural derivatives | C3-alkylated furfurals | Continuous flow process allows for scalability. | mdpi.com |

| 8-aminoquinoline arene-ruthenium(II) complex | Ring-opening/Rearrangement | Furans (HMF, FAL, MF) | Ketoacids and diketones | One-pot transformation in aqueous media. | dtu.dk |

Heterogeneous catalysts offer significant practical advantages, including ease of separation from the reaction mixture and potential for recycling. In furan-acrylate chemistry, a variety of solid catalysts have been developed for key transformations.

Lewis-acidic zeolites, such as Sn-BEA, Zr-BEA, and Hf-BEA, have been computationally and experimentally shown to catalyze the Diels-Alder reaction between furan and methyl acrylate (B77674). researchgate.net These catalysts enhance the electrophilicity of the dienophile, thereby lowering the activation energy of the reaction. researchgate.net Silica-supported Lewis acids like TiCl₄ and ZnCl₂ have also been employed for the same reaction, demonstrating the utility of supported systems. nih.gov

The synthesis of furan derivatives from biomass often involves heterogeneous catalysts. frontiersin.org For instance, the conversion of furfural, a key precursor to 3-(furan-2-yl)acrylic acid, can be achieved using various solid catalysts. frontiersin.org The hydrogenation of furanic compounds is another area where heterogeneous catalysts are prominent. rwth-aachen.de Ruthenium nanoparticles supported on ionic liquid phases modified with Lewis acids have shown high selectivity in the hydrogenation of the furan ring in benzofuran (B130515) derivatives, a reaction that can be analogous to the hydrogenation of furan-acrylates. acs.org Furthermore, non-noble metal catalysts, such as those based on iron, cobalt, nickel, and copper, are being explored for the upgrading of furan derivatives as a cost-effective alternative to precious metal catalysts. nih.gov

Table 2: Examples of Heterogeneous Catalysts in Furan-Acrylate Chemistry

| Catalyst System | Reaction Type | Substrate | Product | Key Findings | Reference |

|---|---|---|---|---|---|

| Sn-BEA, Zr-BEA, Hf-BEA zeolites | Diels-Alder Reaction | Furan and methyl acrylate | Oxanorbornene derivatives | Reduction in activation energy for cycloaddition. | researchgate.net |

| TiCl₄/SiO₂, ZnCl₂/SiO₂ | Diels-Alder Reaction | Furan and chiral acrylates | Chiral cycloadducts | Catalyst nature influences endo/exo and diastereoselectivities. | nih.gov |

| Ru nanoparticles in Lewis acid-modified ionic liquids | Hydrogenation | Benzofuran derivatives | Dihydrobenzofurans | High selectivity for furan ring hydrogenation. | acs.org |

| Non-noble metals (Fe, Co, Ni, Cu) | Upgrading of furan derivatives | Furan derivatives | Various value-added chemicals | Cost-effective alternative to noble metal catalysts. | nih.gov |

Furan-Acrylate Compounds as Ligands or Substrates in Catalytic Cycles

While much of the research on furan-acrylates focuses on their synthesis and transformation, their role as either ligands for metal catalysts or as substrates in complex catalytic cycles is an area of growing interest. The conjugated system of 3-(furan-2-yl)acrylic acid, comprising the furan ring, the olefinic double bond, and the carboxylic acid group, provides multiple coordination sites for metal centers.

The esterification of the carboxylic acid group in 3-(furan-2-yl)acrylic acid is a common transformation leading to esters like methyl 3-(2-furyl)acrylate, which are valuable intermediates. These esters can then participate as substrates in a variety of catalytic reactions. For example, the palladium-catalyzed asymmetric allylic cycloaddition of vinylethylene carbonates with 3-cyanochromone, followed by a retro-Dieckmann fragmentation, leads to chiral 2,3-dihydrofurans, showcasing the furan-acrylate scaffold as a key substrate in stereoselective synthesis. acs.org

Enantioselective Catalysis in Furan-Acrylate Chemistry

The development of enantioselective catalytic methods is crucial for the synthesis of chiral molecules with specific biological activities. In the realm of furan-acrylate chemistry, significant strides have been made in achieving high levels of stereocontrol.

One notable example is the palladium-catalyzed asymmetric allylic cycloaddition mentioned previously, which allows for the enantioselective synthesis of 2,3-dihydrofurans bearing a quaternary stereocenter with excellent enantioselectivities. acs.org Another approach involves the use of chiral acrylates in Diels-Alder reactions with furan, catalyzed by heterogeneous Lewis acids. nih.gov The diastereoselectivity of this reaction is dependent on the nature of the catalyst and the reaction conditions, with diastereomeric excesses of up to 70% being achieved. nih.gov

Development of Novel Catalytic Systems for Furan-Acrylate Reactivity

One innovative approach involves the catalytic oxidation of furan-containing β-ketoesters using a Mn(III)/Co(II) system to produce 4-hydroxy-2-cyclohexen-1-ones, which can be further transformed into benzofuran derivatives. researchgate.net This demonstrates a novel oxidative cyclization pathway for furan compounds. Another interesting development is the oxidative dearomatization of 3-(furan-2-yl)-1,3-di(het)arylpropan-1-ones, which leads to the formation of prop-2-en-1-ones through an unusual cyclization of the intermediate 2-ene-1,4,7-triones. nih.gov

The synthesis of functionalized furans via a chemoselective reduction/Wittig reaction using catalytic amounts of triethylamine (B128534) and phosphine (B1218219) represents another novel strategy. organic-chemistry.org This method allows for the efficient synthesis of highly functionalized furans under mild conditions. organic-chemistry.org Furthermore, the development of catalytic filaments for 3D printing, such as Amberlyst-15/ABS, opens up new possibilities for continuous flow heterogeneous catalysis in reactions like esterification, which is relevant to furan-acrylate synthesis. mdpi.com

Table 3: Novel Catalytic Approaches in Furan-Acrylate Chemistry

| Catalytic Strategy | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Mn(III)/Co(II) catalyzed oxidation | Oxidative cyclization | Synthesis of 4-hydroxy-2-cyclohexen-1-ones from furan-containing β-ketoesters. | researchgate.net |

| Oxidative furan dearomatization | Rearrangement/Cyclization | Transformation of 3-(furan-2-yl)propan-1-ones to prop-2-en-1-ones. | nih.gov |

| Catalytic Wittig reaction | Furan synthesis | Use of catalytic triethylamine and phosphine for the synthesis of functionalized furans. | organic-chemistry.org |

| 3D printed catalytic filaments | Heterogeneous catalysis | Continuous flow esterification using Amberlyst-15/ABS filaments. | mdpi.com |

Advanced Chemical Derivatization and Functionalization of Furan 2 Yl Acrylates

Reactions at the Furan (B31954) Ring of 3-(furan-2-yl)acrylate Structures

The furan ring is an aromatic heterocycle with a π-electron density higher than that of benzene, making it highly susceptible to electrophilic attack and other transformations that can alter the ring structure itself.

The furan ring readily undergoes electrophilic substitution reactions, with a strong preference for attack at the C5 position (alpha to the oxygen and distal to the acrylate (B77674) substituent) due to the superior stabilization of the cationic intermediate (arenium ion) through resonance. chemicalbook.compearson.com The intermediate formed by attack at the C5 position can be stabilized by three resonance structures, whereas attack at other positions results in less stable intermediates. chemicalbook.com This inherent reactivity makes the furan ring in 3-(furan-2-yl)acrylate derivatives a prime target for functionalization.

While classic electrophilic aromatic substitution reactions like nitration or halogenation can be complicated by the acid-sensitivity of the furan ring, milder conditions can be employed. youtube.com For instance, the Vilsmeier-Haack reaction (formylation) or acylation under Friedel-Crafts conditions using less aggressive Lewis acids can introduce functional groups at the C5 position.

Furthermore, under strongly acidic conditions, such as in the presence of Brønsted superacids like triflic acid (TfOH), the entire molecule can be activated. Studies on 3-(furan-2-yl)propenoic acids and their esters have shown that in these conditions, O,C-diprotonated forms of the molecule act as highly reactive superelectrophilic species, facilitating reactions such as hydroarylation at the acrylate's double bond. nih.govmdpi.com This demonstrates a cooperative activation where protonation of the furan ring enhances the electrophilicity of the acrylate moiety.

The furan ring can act as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. This allows for the construction of oxanorbornene scaffolds, which are valuable intermediates in the synthesis of complex natural products and pharmaceuticals. However, the aromatic character of furan reduces its reactivity as a diene compared to non-aromatic dienes like cyclopentadiene, and the resulting cycloaddition is often reversible. rsc.orgnih.gov

The reaction between furan derivatives and dienophiles such as acrylates can be sluggish and may require catalysis, typically by Lewis acids, to proceed efficiently. nih.govacs.orguaeu.ac.ae The presence of substituents on the furan ring can significantly influence both the reactivity and the selectivity of the cycloaddition. Electron-donating groups on the furan ring generally increase the reaction rate, while electron-withdrawing groups decrease it. rsc.org

A notable example involves the sequential [4+2] cycloaddition between a furan ring and an acrylate derivative, followed by a [3+2] Huisgen cycloaddition. manchester.ac.uk This multi-step process builds a complex oxanorbornane-triazoline core, showcasing the utility of the furan-acrylate scaffold in creating intricate molecular architectures. manchester.ac.uk

| Diene | Dienophile | Catalyst | Product | Reference |

| Furan | Methyl acrylate | Lewis Acids (e.g., Hf-, Zr-, Sn-Beta zeolites) | Oxanorbornene adduct | uaeu.ac.aeresearchgate.net |

| Furan | Chiral Acrylates | TiCl₄ or ZnCl₂ on silica gel | Chiral endo/exo cycloadducts | acs.org |

| Furan derivative | Acrylate derivative | None (thermal) | Oxanorbornene | manchester.ac.uk |

The stability of the furan ring is lower than that of benzene, and under certain conditions, particularly acidic ones, it can undergo ring-opening reactions or rearrangements. chemicalbook.com These reactions transform the heterocyclic structure into a linear, functionalized aliphatic chain, providing a powerful synthetic strategy.

A well-documented example is the reaction of (E)-methyl 3-(furan-2-yl)acrylate in acidic methanol. The proposed mechanism involves an initial protonation event that leads to a cascade of transformations. stackexchange.com Nucleophilic attack by methanol at the C5 position of the furan ring is followed by a series of proton transfers and rearrangements. This ultimately results in the opening of the furan ring to form a 1,4-dicarbonyl compound, specifically a keto diester, after aqueous workup. stackexchange.com This reaction effectively converts the cyclic furan moiety into a linear chain containing valuable ketone and ester functional groups.

Oxidative dearomatization represents another pathway for furan ring transformation. Treatment of furan derivatives with oxidizing agents can lead to the formation of spiro-intermediates that can be hydrolyzed to yield functionalized butenones or undergo further cyclization. nih.gov These processes highlight the furan's role as a latent dicarbonyl species, which can be unmasked under specific reaction conditions.

Transformations of the Acrylate Moiety

The acrylate portion of sodium 3-(furan-2-yl)acrylate is an α,β-unsaturated carbonyl system, making it an excellent Michael acceptor and providing a carboxylic acid handle for derivatization.

The electron-withdrawing nature of the carboxylate group renders the β-carbon of the acrylate susceptible to nucleophilic attack. This classic reactivity is exploited in Michael additions (or conjugate additions), where a wide range of nucleophiles can be added across the double bond. masterorganicchemistry.com

The reaction typically involves three key steps:

Formation of a nucleophile (e.g., an enolate, amine, or thiolate). masterorganicchemistry.com

Conjugate addition of the nucleophile to the β-carbon of the acrylate. masterorganicchemistry.com

Protonation of the resulting enolate intermediate to yield the final product. masterorganicchemistry.com

A specific example of a conjugate addition is the hydroarylation of 3-(furan-2-yl)propenoic acids and their esters. nih.govmdpi.com In the presence of a strong acid, arenes can add across the double bond to yield 3-aryl-3-(furan-2-yl)propanoic acid derivatives. This reaction demonstrates how the electronic properties of the acrylate system facilitate the formation of new carbon-carbon bonds at the β-position.

| Acrylate Derivative | Nucleophile (Reagent) | Catalyst / Conditions | Product Type | Reference |

| 3-(Furan-2-yl)propenoic acid | Benzene | AlCl₃ or TfOH | 3-Phenyl-3-(furan-2-yl)propanoic acid | nih.gov |

| Ethyl Acetoacetate | 2-Ethylhexyl acrylate | DBU or K₂CO₃ | Michael adduct | researchgate.net |

| Various Acrylates | Thiols | Amines or Phosphines | Thioether adduct | semanticscholar.orgrsc.org |

The carboxylate group of this compound, or the corresponding carboxylic acid, is a versatile functional handle for the synthesis of various derivatives. Standard esterification procedures, such as the Fischer esterification with an alcohol under acidic catalysis, can be used to produce the corresponding esters, for example, methyl 3-(furan-2-yl)acrylate. nih.gov

The synthesis of amides can be achieved by first converting the carboxylic acid to a more reactive species, such as an acyl chloride (using thionyl chloride or oxalyl chloride), followed by reaction with a primary or secondary amine. For example, N-[(Furan-2-yl)methyl]acrylamide has been synthesized by reacting acryloyl chloride with furfurylamine. researchgate.net

A particularly useful derivative is the acrylohydrazide, formed by the reaction of a 3-(furan-2-yl)acrylate ester with hydrazine monohydrate. peerj.com This reaction proceeds smoothly in an alcohol solvent at room temperature. The resulting (E)-3-(furan-2-yl)acrylohydrazide is a stable intermediate that can be further functionalized. For example, it can be condensed with a variety of aldehydes and ketones under acidic catalysis to generate a library of N-acylhydrazone derivatives, which are of interest in medicinal chemistry. peerj.com

Synthesis of Polyfunctional Furan-Acrylate Hybrid Molecules

The synthesis of furan-acrylate molecules bearing multiple functional groups is a key strategy for creating crosslinked polymers and materials with enhanced properties. These polyfunctional molecules can be derived from readily available biomass sources like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (5-HMF), highlighting a sustainable approach to advanced materials.

Researchers have successfully synthesized bifunctional and trifunctional furan acrylate monomers for solid-state photopolymerization from furfural. mdpi.com Specifically, diethylene glycol difuran acrylate (DEFA) and trimethylolpropane (B17298) trifuran acrylate (TMFA) have been developed. mdpi.comrsc.org These monomers exhibit high photosensitivity, allowing for rapid polymerization without the need for photoinitiators. mdpi.comrsc.org The photopolymerization kinetics of these monomers are notable, with DEFA reaching its maximum polymerization rate in 54 seconds and TMFA in just 35 seconds. rsc.org

Another significant advancement is the synthesis of furan-based methacrylate (B99206) oligomers (FBMO) from 5-HMF. acs.orgresearchgate.net This process involves an initial imination reaction of 5-HMF with amino ethanol to form a furan-imine diol. acs.org Subsequently, a preoligomer is formed by reacting polyethylene (B3416737) glycol (PEG) and isophorone diisocyanate (IPDI) with the furan-imine diol, which is then end-capped with hydroxyethyl methacrylate (HEMA) to yield the final oligomer. acs.orgresearchgate.net

Table 1: Synthesis and Properties of Polyfunctional Furan-Acrylate Derivatives

| Compound Name | Abbreviation | Starting Material | Key Synthesis Steps | Functionality | Key Properties/Applications |

|---|---|---|---|---|---|

| Diethylene glycol difuran acrylate | DEFA | Furfural | Esterification with diethylene glycol | Bifunctional | High photosensitivity, solid-state photopolymerization mdpi.comrsc.org |

| Trimethylolpropane trifuran acrylate | TMFA | Furfural | Esterification with trimethylolpropane | Trifunctional | High photosensitivity, rapid solid-state photopolymerization mdpi.comrsc.org |

| Furan-based methacrylate oligomer | FBMO | 5-Hydroxymethylfurfural (5-HMF) | Imination, preoligomer formation, end-capping with HEMA | Polyfunctional | Application in stereolithography, tunable mechanical properties acs.orgresearchgate.net |

Strategic Design of Furan-Acrylate Derivatives for Specific Material Science Applications

The strategic design of furan-acrylate derivatives allows for the development of materials with tailored properties for specific applications in material science. This includes the creation of photosensitive materials, advanced polymers for additive manufacturing, and self-healing materials.

The high photosensitivity of furan acrylate derivatives like DEFA and TMFA makes them ideal candidates for applications in photosensitive materials and coatings that can be cured quickly without the need for solvents or photoinitiators. mdpi.comrsc.org The resulting linear polyester from DEFA and the crosslinked polyester from TMFA both exhibit good thermal oxidation stability. rsc.org

In the realm of additive manufacturing, furan-based methacrylate oligomers (FBMO) have been successfully utilized in stereolithography. acs.orgresearchgate.net By formulating resins with these oligomers and methacrylate-containing diluents, it is possible to fabricate 3D-printed objects with a wide range of mechanical properties. acs.orgresearchgate.net The compressive moduli of these 3D-printed specimens can be precisely controlled, demonstrating the versatility of these materials. acs.org

Furthermore, the synthesis of novel furan-based acrylate monomers through the Baylis-Hillman reaction of 5-HMF and acrylates has paved the way for the development of healable polyurethanes. acs.org These monomers serve as crucial components in creating polymer networks that can repair themselves after damage, a highly desirable property for a variety of applications.

Table 2: Applications of Strategically Designed Furan-Acrylate Derivatives

| Derivative Type | Key Design Feature | Specific Application | Resulting Material Properties |

|---|---|---|---|

| Bifunctional and Trifunctional Furan Acrylates (DEFA, TMFA) | High UV absorption and crystallinity | Photosensitive materials, solvent-free photopolymerization | High polymerization rate, good thermal stability mdpi.comrsc.org |

| Furan-based Methacrylate Oligomers (FBMO) | Oligomeric structure with methacrylate groups | Stereolithography (3D printing) | Tunable mechanical properties, high printing fidelity acs.orgresearchgate.net |

| Furan-Acrylate Monomers from Baylis-Hillman Reaction | Incorporation of hydroxyl and furan moieties | Healable polyurethanes | Potential for self-healing capabilities acs.org |

Tandem and Multicomponent Reactions for Complex Furan-Acrylate Architectures

Tandem and multicomponent reactions offer an efficient and atom-economical approach to constructing complex molecular architectures from simple starting materials in a single pot. acs.org These strategies have been effectively employed to create intricate structures incorporating the furan-acrylate scaffold.

A notable example is the tandem Ugi/intramolecular Diels-Alder (IMDA) reaction. nih.govbeilstein-journals.org This one-pot reaction utilizes 3-(furan-2-yl)acrylaldehyde in a four-component Ugi reaction, followed by a spontaneous intramolecular Diels-Alder cycloaddition of the resulting adduct. nih.govbeilstein-journals.org This sequence leads to the formation of complex and underexplored furo[2,3-f]isoindole derivatives with a high degree of stereoselectivity. nih.govbeilstein-journals.org The Diels-Alder reaction, in general, is a powerful tool for converting furan derivatives into valuable six-membered carbocyclic compounds, offering a pathway to produce aromatics from renewable resources. researchgate.netfigshare.comnih.govrsc.org

Another important multicomponent reaction is the Knoevenagel condensation. mdpi.comresearchgate.netacademie-sciences.frsphinxsai.comjocpr.com This reaction has been used for the solvent-free synthesis of 3-(furan-2-yl)acrylonitrile derivatives from 5-HMF derivatives and active methylene (B1212753) compounds. mdpi.comresearchgate.net The use of biogenic carbonates as heterogeneous catalysts makes this an environmentally friendly process that produces good yields with high (E)-selectivity. mdpi.comresearchgate.net

These advanced synthetic methodologies demonstrate the power of combining the reactivity of the furan ring and the acrylate system to build complex and functionally rich molecules for a variety of scientific and industrial purposes.

Future Research Horizons in Sodium 3 Furan 2 Yl Acrylate Science

Bio-based and Sustainable Feedstocks for Furan-Acrylate Production

The transition towards a bio-based economy hinges on the utilization of renewable resources for chemical production. Furan-acrylates are prime candidates for this shift, with their synthesis rooted in feedstocks derived from lignocellulosic biomass. Future research will intensify the focus on optimizing the conversion of these abundant and non-food competing resources into key precursor molecules.

Key platform chemicals derived from biomass, such as furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (5-HMF), are central to the sustainable production of furan-acrylates. acs.orgrsc.orgnih.gov These compounds are obtained through the acid-catalyzed dehydration of C5 and C6 sugars found in hemicellulose and cellulose. nih.gov The development of more efficient and environmentally benign catalytic processes for converting biomass into these furanic aldehydes is a critical research avenue. frontiersin.orgnih.gov

Current research has demonstrated the synthesis of various furan-based (meth)acrylates from these bio-derived building blocks. acs.orgacs.org For instance, a bifunctional diethylene glycol difuran acrylate (B77674) (DEFA) and a trifunctional trimethylolpropane (B17298) trifuran acrylate (TMFA) have been synthesized from furfural. rsc.org Similarly, 5-HMF serves as a sustainable building block for furan-based methacrylate (B99206) oligomers. acs.orgnih.gov

Future investigations will likely explore:

Novel Catalytic Systems: Developing highly selective and reusable catalysts for the conversion of raw biomass into furfural and 5-HMF with minimal by-product formation.

Integrated Biorefinery Concepts: Designing integrated processes where biomass is fractionated, and its components are efficiently channeled towards the production of furan-acrylates and other valuable co-products. researchgate.net

Alternative Bio-based Precursors: Exploring other biomass-derived molecules that can be functionalized to produce novel furan-acrylate monomers with unique properties.

The overarching goal is to establish robust and economically viable supply chains for furan-acrylate monomers that are not only sustainable but also competitive with their petrochemical counterparts. rsc.org

Advanced Characterization Techniques in Furan-Acrylate Research

A thorough understanding of the structure-property relationships in furan-acrylate systems is essential for their targeted application. Advanced characterization techniques play a pivotal role in elucidating the molecular architecture, polymerization kinetics, and final material performance.

Researchers currently employ a suite of analytical methods to characterize furan-based acrylates and their resulting polymers. Spectroscopic techniques such as Fourier-transform infrared (FTIR) and nuclear magnetic resonance (¹H NMR) spectroscopy are fundamental for confirming the chemical structure of synthesized monomers and oligomers. acs.orgresearchgate.net Size exclusion chromatography is utilized to determine the molecular weight and distribution of furan-based polymers. acs.orgnih.gov

The thermal and mechanical properties of cured furan-acrylate resins are investigated using techniques like thermogravimetric analysis (TGA) and dynamic mechanical analysis (DMA). researchgate.netmdpi.com These methods provide crucial data on thermal stability, glass transition temperature, and viscoelastic behavior. researchgate.netmdpi.com For instance, coatings containing furan-based (meth)acrylates have been shown to possess high hardness, elastic modulus, and glass transition temperatures. researchgate.net

Future research will likely see the increased application of more sophisticated characterization techniques, including:

In-situ Spectroscopic Monitoring: Real-time FTIR and Raman spectroscopy to gain deeper insights into the kinetics of photopolymerization and cross-linking reactions. mdpi.com

Advanced Rheological Analysis: Utilizing photorheology to study the evolution of viscoelastic properties during UV curing, providing a comprehensive understanding of the gelation process.

High-Resolution Imaging: Employing techniques like atomic force microscopy (AFM) and scanning electron microscopy (SEM) to probe the surface morphology and nanostructure of furan-acrylate-based materials. mdpi.com

Solid-State NMR: To provide detailed information about the cross-linked network structure and molecular mobility in the final thermosets.

The data generated from these advanced techniques will be invaluable for refining polymerization processes and tailoring the properties of furan-acrylate materials for specific applications.

Theoretical Studies and Predictive Modeling of Furan-Acrylate Reactivity

Theoretical and computational chemistry are becoming increasingly powerful tools for understanding and predicting the behavior of chemical systems. In the context of furan-acrylates, these approaches can provide fundamental insights into reaction mechanisms, reactivity, and material properties, thereby accelerating the design and development of new monomers and polymers.

Current research has begun to apply theoretical models to understand the reactivity of acrylates. For example, density functional theory (DFT) has been used to predict reaction barriers for acrylate and methacrylate radical reactions. nih.gov Such computational studies can elucidate the influence of molecular structure on reactivity, which is crucial for designing monomers with desired polymerization characteristics. nih.gov Furthermore, mechanistic studies on the reactions of furan-acrylates in acidic media have been explored, providing insights into potential side reactions and stability. stackexchange.com

Future research in this area will likely focus on:

Quantum Chemical Calculations: Employing DFT and other high-level computational methods to investigate the electronic structure and reactivity of furan-acrylate monomers. This can help in understanding their behavior in various polymerization processes, including free-radical and Diels-Alder reactions. researchgate.net

Molecular Dynamics (MD) Simulations: Using MD simulations to model the polymerization process and predict the morphology and physical properties of the resulting polymer networks. This can provide insights into factors such as cross-link density and chain mobility.

Machine Learning (ML) Models: Developing ML models trained on experimental and computational data to predict the properties of furan-acrylate polymers based on monomer structure and processing conditions. nih.gov This approach can significantly reduce the time and experimental effort required for material development. nih.gov

Kinetic Modeling: Creating detailed kinetic models of furan-acrylate polymerization to optimize reaction conditions and achieve desired polymer microstructures. chemrxiv.org

By combining theoretical calculations with experimental validation, researchers can establish a predictive framework for the rational design of furan-acrylate systems with tailored properties.

Integration of Furan-Acrylate Systems into Emerging Material Technologies

The unique chemical functionalities of furan-acrylates make them highly attractive for a range of emerging material technologies. Their ability to undergo both radical polymerization via the acrylate group and Diels-Alder reactions through the furan (B31954) ring opens up possibilities for creating dynamic and responsive materials. researchgate.net

One of the most promising areas is in additive manufacturing (3D printing) , specifically stereolithography. Furan-based (meth)acrylates have been successfully used as reactive diluents in stereolithography resins, demonstrating the potential to replace petroleum-derived components. acs.org These bio-based resins can be UV-cured to produce 3D-printed objects with a range of mechanical properties. acs.orgnih.govresearchgate.net

Another key application is in the development of UV-curable coatings . Furan-based di(meth)acrylates have been shown to be effective reactive diluents in coating formulations, leading to materials with excellent solvent resistance, hardness, and thermal properties. researchgate.net The high photosensitivity of some furan acrylate derivatives allows for rapid curing without the need for photoinitiators. rsc.orgrsc.org

Future research will likely explore the integration of furan-acrylate systems into:

Self-Healing Materials: The reversible nature of the Diels-Alder reaction between furan and maleimide (B117702) can be exploited to create polymers that can self-heal upon thermal stimulation. researchgate.net

Smart Surfaces: The ability to dynamically control the surface properties of furan-acrylate-based materials through external stimuli could lead to applications in areas such as reconfigurable patterns and controlled adhesion. researchgate.net

Biomedical Devices: The bio-based nature and potential for biodegradability of furan-based polymers make them interesting candidates for applications like tissue engineering scaffolds and drug delivery systems. researchgate.netchemrxiv.org

Advanced Composites: Furan-acrylate resins can be used as matrices for fiber-reinforced composites, offering a sustainable alternative to conventional epoxy and vinyl ester resins. mdpi.com

The versatility of furan-acrylate chemistry provides a rich platform for innovation in advanced materials.

Cross-Disciplinary Research Synergies for Furan-Acrylate Innovations

The advancement of furan-acrylate science and technology will be significantly accelerated through collaborations across various scientific and engineering disciplines. The journey from biomass to high-performance materials requires a concerted effort from experts in chemistry, chemical engineering, materials science, and computational modeling.

The development of sustainable routes to furan-acrylates from biomass is a prime example of where chemistry and chemical engineering must converge. This includes research on catalysis, reaction engineering, and process optimization to create efficient and scalable biorefinery processes. frontiersin.orgnih.gov

The design and synthesis of novel furan-acrylate monomers and polymers with tailored properties require a deep understanding of polymer chemistry and materials science . This involves investigating structure-property relationships, polymerization kinetics, and the performance of the final materials in various applications, from coatings to 3D printing. acs.orgrsc.org

Computational science plays an increasingly important role in accelerating the research and development cycle. Theoretical modeling and machine learning can provide valuable insights into reaction mechanisms and predict material properties, guiding experimental efforts and reducing the need for extensive trial-and-error. nih.govchemrxiv.org

Future innovations will be driven by synergies between:

Biotechnology and Chemistry: For the enzymatic and chemo-catalytic conversion of biomass into furanic platform chemicals. chemrxiv.orgboku.ac.at

Materials Science and Engineering: For the fabrication and characterization of advanced materials for applications in automotive, packaging, and underwater devices. boku.ac.at

Organic Synthesis and Polymer Science: For the creation of novel furan-based monomers and polymers with unique functionalities. researchgate.netnih.gov

By fostering a collaborative research environment, the scientific community can unlock the full potential of furan-acrylates as a cornerstone of a more sustainable and technologically advanced future.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.